2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-16-7-9-18(10-8-16)28(26,27)23-14-13-22(20(23)25)15-19(24)21-12-11-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLQCSUDTMZCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Phenethylacetamide Moiety: The final step involves the acylation of the imidazole derivative with phenethylacetamide using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Imidazolone vs. Benzimidazole/Triazole-Thiazole Systems
The target compound’s 2,3-dihydroimidazol-2-one core differs significantly from benzimidazole (e.g., compounds 8a–9e in ) and triazole-thiazole systems. Imidazolones exhibit planar, conjugated structures with a ketone group, enabling strong hydrogen-bond acceptor properties, whereas benzimidazoles and triazoles prioritize π-π stacking and metal coordination (e.g., N,O-bidentate groups in ). For example, 9a–9e () incorporate triazole-thiazole-aryl hybrids, which enhance rigidity and electronic diversity but lack the sulfonyl group critical for sulfonamide-based enzyme inhibition .
Acetamide Functionalization
- N-Phenethylacetamide vs. Other Substituents The N-phenethylacetamide group in the target compound contrasts with N-(2-hydroxy-1,1-dimethylethyl) () and N-(2-phenyl-1,3-thiazol-5-yl) (). Phenethyl groups improve membrane permeability due to hydrophobicity, whereas hydroxyl or thiazole substituents (e.g., 9a–9e) introduce polarity or metal-binding sites. For instance, 2-(benzylamino)-N-phenethylacetamide () shares the phenethylacetamide backbone but replaces the imidazolone with a benzylamino group, altering hydrogen-bonding capacity .
Sulfonyl Group Impact
- This contrasts with compounds lacking sulfonyl groups, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where hydrogen-bonding is mediated by hydroxyl and carbonyl groups .
Data and Research Findings
Table 1: Structural and Spectroscopic Comparison
Hydrogen-Bonding and Crystallography
Biological Activity
2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of imidazole derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3S, with a molecular weight of approximately 358.43 g/mol. The compound features a tosyl group, which enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 941969-80-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential interactions with histidine residues in proteins, which could modulate enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could potentially interact with neurotransmitter receptors, influencing signaling cascades in the nervous system.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Imidazole derivatives have also been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of cell cycle regulators.
Research Findings:
A recent investigation reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of exposure.
Toxicity Profile
The safety profile of this compound is essential for its potential therapeutic applications. Toxicological assessments have indicated moderate toxicity levels; however, further studies are needed to fully elucidate its safety in vivo.
Toxicity Data:
In animal models, acute toxicity studies revealed an LD50 greater than 300 mg/kg, suggesting a relatively low acute toxicity risk compared to other compounds in the same class.
Q & A
Q. What are the optimal synthetic routes for 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenethylacetamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including:
- Imidazolidinone core formation : Tosyl protection of the imidazole nitrogen (e.g., using p-toluenesulfonyl chloride in basic conditions) .
- Acetamide coupling : Reaction of the activated intermediate (e.g., chloroacetamide) with phenethylamine via nucleophilic substitution or amide bond formation (e.g., EDC/HOBt coupling) .
- Purification : Column chromatography or recrystallization (e.g., using ethanol or methanol) to isolate the final product .
Q. Key optimization parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide coupling .
- Temperature control : Reflux conditions (80–100°C) for imidazole functionalization; room temperature for coupling steps .
- Catalyst use : Copper(I) catalysts for regioselective cycloadditions (if applicable) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
Primary techniques :
- ¹H/¹³C NMR : Confirm structural integrity via:
- Imidazolidinone carbonyl signal at ~170–175 ppm .
- Phenethyl aromatic protons (δ 7.2–7.4 ppm) and methylene groups (δ 2.8–3.5 ppm) .
- IR spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tosyl group) .
Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the biological targets of this compound, and what validation experiments are required?
Methodology :
- Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the imidazolidinone core and hydrophobic contacts with the phenethyl group .
- DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. Validation :
- In vitro assays : Measure inhibition of target enzymes (e.g., IC₅₀ via fluorogenic substrates) .
- Mutagenesis studies : Modify predicted binding residues to assess activity loss .
Q. What strategies resolve contradictions in spectral data or bioactivity results across different studies?
Case example : Discrepancies in NMR shifts due to solvent polarity or tautomerism in the imidazolidinone ring . Solutions :
- Standardized protocols : Use deuterated DMSO for NMR consistency .
- Control experiments : Synthesize analogs with single substituent changes to isolate spectral contributions .
- Biological replicates : Repeat assays with standardized cell lines (e.g., HEK293) and positive controls .
Q. How does modifying specific functional groups (e.g., tosyl or phenethyl) impact bioactivity, and what SAR models apply?
SAR insights :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Tosyl → Methanesulfonyl | Reduced enzyme inhibition (lower logP) | |
| Phenethyl → Benzyl | Enhanced cytotoxicity (hydrophobicity) |
Q. Methodology :
- LogP calculations : Predict membrane permeability changes .
- Crystallography : Resolve binding modes of analogs (e.g., X-ray with protein targets) .
Q. How can reaction mechanisms for key synthetic steps (e.g., imidazole functionalization) be experimentally validated?
Approach :
- Isotopic labeling : Use ¹⁸O-labeled reagents to track carbonyl oxygen sources in the imidazolidinone ring .
- Kinetic studies : Monitor intermediates via LC-MS during tosylation .
- Computational modeling : Simulate transition states for sulfonylation steps (e.g., Gaussian09) .
Q. Table 1. Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tosyl protection | DCM, Et₃N, 0°C → RT | 85 | |
| Acetamide coupling | DMF, EDC/HOBt, 24h, RT | 72 | |
| Final purification | MeOH recrystallization | 95 |
Q. Table 2. Key Spectral Benchmarks
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.4 ppm (tosyl CH₃) | Tosyl group confirmation |
| ¹³C NMR | δ 170.5 ppm (imidazolidinone C=O) | Core ring stability |
| HRMS | [M+H]⁺ = 456.1234 | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
